molecular formula C10H13Cl2N B13460564 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride

Cat. No.: B13460564
M. Wt: 218.12 g/mol
InChI Key: QLHFTFITRVMKOY-UHFFFAOYSA-N
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Description

Emergence of SCH 23390 as a Prototypical D1 Dopamine Receptor Antagonist

The discovery of SCH 23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) marked a paradigm shift in dopamine receptor pharmacology. Early characterization revealed its nanomolar affinity for D1 (K~i~ = 0.2 nM) and D5 (K~i~ = 0.3 nM) receptors, with >100-fold selectivity over D2-like receptors. This specificity enabled researchers to isolate D1-mediated effects in complex neural circuits, such as its ability to suppress pilocarpine-induced seizures via D1 receptor blockade.

Structural features underpinning SCH 23390’s activity include:

  • Chlorine substitution at position 7, critical for high D1 affinity
  • Hydroxyl group at position 8, enhancing receptor binding kinetics
  • Methyl group on the azepine nitrogen, optimizing steric interactions

Comparative studies with benzazepine analogs demonstrated the necessity of these substituents. For example, removal of the 7-chloro group reduced D1 affinity by 50-fold, while N-demethylation decreased potency by 30-fold. SCH 23390’s rigid benzazepine ring system also proved superior to flexible tetrahydroisoquinoline analogs in maintaining receptor complementarity.

Compound D1 Ki (nM) D2 Ki (nM) Selectivity Ratio (D1:D2)
SCH 23390 0.2 1,200 6,000
1-Phenyl-THIQ* 8.4 3,400 405
4-Phenyl-THIQ 62 1,100 18

*THIQ = Tetrahydroisoquinoline

Beyond dopamine receptors, SCH 23390 exhibited serotonergic activity at 5-HT~2C~ receptors (K~i~ = 15 nM), necessitating careful interpretation of early in vivo studies. This cross-reactivity proved functionally relevant in medial prefrontal cortex experiments, where SCH 23390’s suppression of MDMA sensitization was mediated through 5-HT~2C~ agonism rather than D1 antagonism.

Evolution of 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Derivatives in Receptor Specificity Studies

Structural optimization of the benzazepine core has produced derivatives with refined pharmacological profiles. Key advancements include:

Halogen Substitution Patterns

  • 2’,6’-Dichloro derivatives showed preferential D5 binding (D5/D1 K~i~ ratio = 0.7 vs SCH 23390’s 1.5)
  • 2’-Bromo substitution enhanced D1 affinity (K~i~ = 14 nM) while maintaining >100-fold selectivity over D2
  • 7-Iodo analogs retained D1 potency (K~i~ = 2.1 nM) with reduced 5-HT~2~ off-target activity

Conformational Restriction Strategies
Incorporating hexahydrobenzo[d]naphtho[2,1-b]azepine frameworks produced analogs with:

  • 6aS,13bR enantiomers exhibiting 20-fold higher D1 affinity than diastereomers
  • Axial substituent orientations reducing D1 binding by 80% compared to equatorial conformations

N-Alkylamino Modifications

  • 6-(N,N-Dimethylamino)hexyl side chains improved D1 antagonist potency (IC~50~ = 9.4 nM)
  • Cyanoborane adducts maintained D1 affinity (K~i~ = 34 nM) while enhancing metabolic stability
Derivative Modification D1 Ki (nM) D5/D1 Selectivity
SCH 23390 None 0.2 1.5
10a 2’-Bromo 14 0.9
15 N-Dimethylhexyl 21 1.1
2b Conformationally restricted 1.8 1.3

Data compiled from

These innovations addressed early limitations of benzazepine derivatives, particularly their 5-HT~2C~ receptor cross-reactivity. The 2’,6’-dichloro analog’s 5-HT~2C~ K~i~ of 420 nM represented a 28-fold improvement over SCH 23390’s 15 nM affinity. Molecular modeling studies attribute this selectivity gain to steric clashes between bulkier substituents and the narrower 5-HT~2C~ binding pocket.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H

InChI Key

QLHFTFITRVMKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Core Synthesis of the Benzazepine Scaffold

The foundational step involves synthesizing the tetrahydrobenzazepine core, which can be achieved via intramolecular cyclization of suitable precursors:

  • Starting Material: A key precursor is a phenethylamine derivative bearing a suitable leaving group, such as a halogen or a hydroxyl group, at the appropriate position for cyclization.
  • Reaction Conditions: Cyclization is generally performed under acidic or basic conditions, often employing Lewis acids like aluminum chloride (AlCl₃) or other catalysts to facilitate ring closure.
  • Reaction Parameters: The process typically occurs at elevated temperatures (~100–130°C) under inert atmospheres to prevent oxidation, with solvents such as dichloromethane, toluene, or acetonitrile.

Representative Reaction:

Phenethylamine derivative + cyclization catalyst → Tetrahydrobenzazepine core

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Salt Formation: The free base is dissolved in anhydrous organic solvents such as ethyl acetate or acetone.
  • Acid Addition: Hydrogen chloride gas or hydrochloric acid solution (hydrogen chloride in a suitable solvent) is introduced under controlled conditions.
  • Crystallization: The salt precipitates out upon cooling, typically at temperatures between 0°C and 10°C, and is isolated via filtration.
  • Purification: The crude salt is washed with cold solvent and dried under vacuum to obtain the pure hydrochloride salt.

Typical Procedure:

Free base + HCl gas in ethyl acetate at 0–10°C → Crystalline hydrochloride salt

Advanced Purification and Enantiomeric Enrichment

Given the importance of stereochemistry, especially the (R)-enantiomer, additional steps are incorporated:

  • Chiral Resolution: Use of chiral acids such as L-tartaric acid to form diastereomeric salts, which can be separated by crystallization.
  • Enantiomeric Excess: The process yields compounds with enantiomeric excesses exceeding 98%, verified via chiral HPLC.
  • Hydrate Formation: Controlled hydration or hemihydrate forms are prepared by crystallization from water or aqueous mixtures, with precise control over moisture content to obtain stable crystalline forms.

Process Optimization and Conditions

Step Reagents Solvent Temperature Purification Remarks
Cyclization Precursors + AlCl₃ Dichloromethane 100–130°C Solvent extraction Backbone formation
Chlorination NCS or Cl₂ Dichloromethane 0–25°C Filtration Regioselective chlorination
Salt Formation HCl gas Ethyl acetate / Acetone 0–10°C Crystallization Salt purity and stability
Enantiomeric Resolution L-tartaric acid Aqueous Room temp Crystallization Enantiomeric purity

Research Findings & Patent Data

  • Patent US8501935B2 describes a process involving four reactions and four purification steps, emphasizing solvent extraction and distillation to purify the compound to a typical purity of 35–40% for the desired enantiomer, with subsequent chiral resolution to enhance enantiomeric excess.
  • The process involves reacting a precursor with AlCl₃ at about 125–130°C, followed by solvent-based purification, crystallization, and hydration to obtain the hydrochloride salt with high stereochemical purity.
  • The compound can be obtained as a crystalline hemihydrate or anhydrous form, with specific crystalline forms characterized by differential scanning calorimetry and X-ray diffraction.

Summary of Key Conditions

Aspect Conditions Notes
Temperature 0°C to 130°C Varies by step; higher for cyclization, lower for salt formation
Solvents Dichloromethane, acetone, ethyl acetate Selected for solubility and ease of purification
Reagents AlCl₃, NCS, HCl gas For cyclization, chlorination, and salt formation
Purification Solvent extraction, crystallization Ensures high purity and enantiomeric excess

Chemical Reactions Analysis

Cyclization Reactions

The benzazepine core is synthesized via AlCl₃-mediated Friedel-Crafts alkylation of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride. This reaction proceeds at 125–130°C , forming the seven-membered ring with >90% conversion efficiency . Post-cyclization, the crude product is isolated by solvent extraction (toluene/water) and purified via azeotropic distillation (<0.15% water content) .

StepConditionsYield/Purity
CyclizationAlCl₃, 125–130°C, toluene~90% conversion
PurificationAzeotropic distillation (toluene)Residual H₂O ≤0.15%

Chiral Resolution

The racemic free base is resolved using L-(+)-tartaric acid in acetone/water (40–55°C), yielding the (R)-enantiomer with ≥98.5% enantiomeric excess (ee) . Subsequent HCl gas treatment generates the hydrochloride hemihydrate, which is recrystallized from ethyl acetate to achieve ≥99.0% chiral purity .

ParameterValueSource
Solvent SystemAcetone/water (1:1 w/w)
Temperature40–55°C
Enantiomeric Excess≥98.5% ee
Final Purity (HPLC)≥99.0%

a) Amine Alkylation

The tertiary amine undergoes N-methylation using methyl iodide under basic conditions, though this step is typically integrated early in synthesis to avoid side reactions .

b) Chlorine Reactivity

The 8-chloro substituent is inert under standard conditions but participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when activated by microwave irradiation . For example:

C11H14ClN+Ar-B(OH)2Pd(dba)2,microwaveC11H14ArN+B(OH)2Cl\text{C}_{11}\text{H}_{14}\text{ClN} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2, \text{microwave}} \text{C}_{11}\text{H}_{14}\text{ArN} + \text{B(OH)}_2\text{Cl}

Salt Formation and Stability

The hydrochloride salt exhibits hygroscopicity, requiring storage under nitrogen atmosphere . It forms a stable hemihydrate upon crystallization from ethyl acetate/cyclohexane (0.6% H₂O by Karl Fischer) . Dehydration occurs above 80°C , reverting to the anhydrous form .

PropertyValueMethod
Hydration StateHemihydrate (0.5 H₂O)XRPD
Moisture SensitivityHygroscopic (≤0.8% H₂O)Karl Fischer
Thermal StabilityStable to 150°CTGA

Catalytic Asymmetric Hydrogenation

While not directly applied to this compound, iridium-catalyzed hydrogenation of analogous cyclic ene-carbamates achieves 99% ee for 1-alkyl-3-benzazepines . This suggests potential for enantioselective synthesis of derivatives .

CatalystSubstrateee (%)Yield (%)
Ir-(S)-SegPhos1-Aryl ene-carbamates9992–99

Degradation Pathways

  • Acidic Hydrolysis : The benzazepine ring undergoes partial cleavage in concentrated HCl at reflux, forming 4-chlorophenethylamine derivatives.

  • Oxidative Degradation : Exposure to H₂O₂ generates N-oxide byproducts, detectable via HPLC .

Scientific Research Applications

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, particularly its R enantiomer, is a therapeutic agent with applications primarily related to its activity as a serotonin (5-HT) receptor agonist . It is used in the treatment or prophylaxis of 5-HT mediated disorders, especially those associated with the central nervous system .

Primary Application: Treatment of Obesity

  • Mechanism of Action 5-HT neurotransmission is known to play a role in various physiological processes, including the regulation of feeding behavior . Specifically, 5-HT agonists induce a feeling of fullness, leading to reduced calorie consumption . The stimulatory action of 5-HT on the 5-HT2C receptor is considered important for controlling eating and producing anti-obesity effects .
  • Target Receptor The 5-HT2C receptor is highly expressed in the brain, notably in the limbic structures, extrapyramidal pathways, thalamus, and hypothalamus, making it a relevant target for treating obesity and psychiatric disorders . Selective 5-HT2C receptor agonists may offer a more effective and safer approach to anti-obesity treatments .
  • Preclinical Evidence Studies involving 5-HT2C knockout mice have shown that these animals tend to be overweight and exhibit cognitive impairment, further supporting the role of this receptor in weight management .
  • Lorcaserin 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as Lorcaserin, has been identified as a selective serotonin 5-HT2C receptor agonist for the treatment of obesity .

Chemical Information

  • Names and Identifiers The compound is also known as (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate . Other names include Lorcaserin HCl hemihydrate and (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride .
  • Molecular Formula and Weight The molecular formula of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate is C11H17Cl2NO, with a molecular weight of 250.16 g/mol .
  • CAS Number The CAS number for this compound is 856681-05-5 .

Research and Development

  • Conformational Analysis Studies have been conducted to determine the conformational state of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water .
  • Patents The compound and its related salts, enantiomers, crystalline forms, and intermediates have been reported in various patents, indicating ongoing research and development efforts .

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective serotonin 5-HT2C receptor agonist, which is involved in the regulation of appetite and body weight . The compound binds to the 5-HT2C receptor and activates it, leading to downstream signaling events that result in its physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Target Receptor Biological Activity Applications
8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine HCl C₁₀H₁₃ClN·HCl (inferred) ~219.1 (calc.) Cl at C8, 1H-1-benzazepine Not explicitly stated Research compound Intermediate for drug design
Lorcaserin HCl (APD-356) C₁₁H₁₄ClN·HCl 232.15 Cl at C8, CH₃ at C1, 1H-3-benzazepine 5-HT₂C Anorectic (weight loss) FDA-approved obesity drug
SCH23390 C₁₇H₁₉Cl₂NO 324.24 Cl at C8, CH₃ at C3, Ph at C5 Dopamine D₁ Antipsychotic, D₁ antagonist Neurological research
OPC3 C₂₃H₂₇ClN₂O₂ 415.93 Dimethylamino, substituted benzoyl Vasopressin V₂ Receptor antagonist Experimental pharmacology
8-Chloro-5-phenyl-3-benzazepin-7-ol-(5R) C₁₆H₁₆ClNO 273.76 Cl at C8, Ph at C5, OH at C7 Not specified Potential antipsychotic Research intermediate
Key Observations:

Nitrogen Position :

  • 1H-1-benzazepines (e.g., the main compound) vs. 1H-3-benzazepines (e.g., Lorcaserin) exhibit distinct receptor selectivity due to altered nitrogen placement. Lorcaserin’s 1H-3 configuration enables 5-HT₂C agonism, while SCH23390’s 1H-3 structure with a phenyl group shifts activity to dopamine D₁ antagonism .
  • The 1H-1 configuration in the main compound may favor interactions with untested targets or metabolic pathways.

Substituent Effects :

  • Chlorine : Enhances receptor binding affinity in multiple analogs (e.g., Lorcaserin’s 5-HT₂C activation ).
  • Methyl Groups : Lorcaserin’s C1 methyl improves metabolic stability and selectivity for 5-HT₂C over 5-HT₂B receptors, reducing cardiovascular risks .
  • Phenyl Rings : SCH23390’s C5 phenyl group is critical for D₁ receptor antagonism .

Physical Properties :

  • Lorcaserin HCl has a melting point of 198–202°C, indicative of high crystallinity and stability .
  • SCH23390’s molecular weight (324.24 g/mol) and lipophilicity influence blood-brain barrier penetration .

Commercial and Research Relevance

  • Research Chemicals : Compounds like 8-chloro-5-phenyl-3-benzazepin-7-ol-(5R) (CAS 106648-57-1) are sold at premium prices (up to $9,000/g) for specialized studies .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, commonly known as Lorcaserin, is a compound that has garnered attention for its biological activity, particularly as a selective serotonin 5-HT2C receptor agonist. This article provides an overview of its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H14ClN
  • Molecular Weight : 209.69 g/mol
  • CAS Number : 856681-05-5

Lorcaserin acts primarily as an agonist at the 5-HT2C receptor, which is involved in regulating appetite and energy balance. By selectively activating this receptor, Lorcaserin promotes satiety and reduces food intake, making it a candidate for obesity treatment. Its selectivity for the 5-HT2C receptor over other serotonin receptors (such as 5-HT2A and 5-HT2B) is crucial for minimizing potential side effects associated with broader serotonin receptor activation .

Appetite Regulation

Clinical studies have demonstrated that Lorcaserin effectively reduces body weight in obese patients. In a pivotal trial, patients treated with Lorcaserin experienced significant weight loss compared to placebo groups. The mechanism is believed to involve enhanced signaling through the 5-HT2C receptor in the hypothalamus, leading to decreased appetite and increased feelings of fullness .

Cardiovascular Safety

Lorcaserin's safety profile was evaluated in various clinical trials. Notably, it showed a reduced risk of cardiovascular events compared to other weight-loss medications. This safety was attributed to its selective action on the 5-HT2C receptor while avoiding significant activation of the 5-HT2B receptor, which has been linked to valvular heart disease .

Other Therapeutic Applications

Research indicates potential applications beyond obesity treatment:

  • Anxiety Disorders : Given its serotonergic activity, Lorcaserin may have anxiolytic effects.
  • Addiction Treatment : There is ongoing investigation into its efficacy in treating substance use disorders due to its effects on reward pathways in the brain .

Case Studies and Clinical Trials

StudyParticipantsDurationOutcome
BLOOM-DM 604 obese patients with diabetes52 weeksSignificant weight loss (average 5.8% vs. placebo)
BLOOM 3,182 obese patients52 weeks47% achieved ≥5% weight loss; improved metabolic parameters
CAMELLIA-TIMI 61 12,000 overweight/obese patients with cardiovascular risk factors3 yearsNo significant increase in cardiovascular events compared to placebo

Research Findings

  • Efficacy : In various studies, Lorcaserin has consistently shown efficacy in weight management and appetite suppression. For instance, a meta-analysis indicated an average weight loss of approximately 3–5% from baseline over one year .
  • Safety Profile : Long-term studies have indicated that Lorcaserin does not significantly increase the risk of major adverse cardiovascular events compared to placebo .
  • Pharmacodynamics : Lorcaserin's pharmacokinetics reveal peak plasma concentrations occurring approximately 1–2 hours post-administration with a half-life conducive for once or twice daily dosing .

Q & A

Q. How can AI-driven automation enhance the reproducibility of synthesis protocols?

  • Methodological Answer :
  • Deploy autonomous labs with closed-loop systems that adjust conditions in real-time based on sensor feedback .
  • Use robotic platforms for parallel synthesis of reaction variants to identify robust protocols .

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